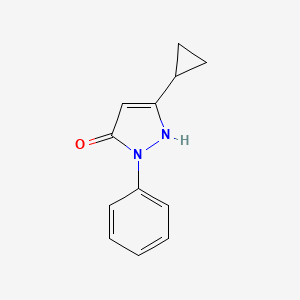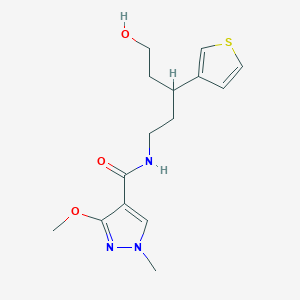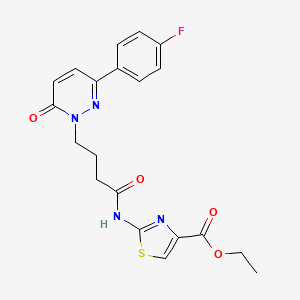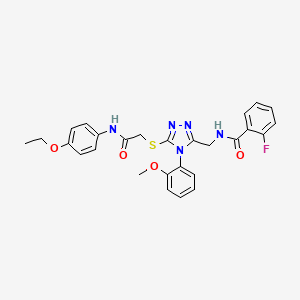
5-cyclopropyl-2-phenyl-1H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-cyclopropyl-2-phenyl-1H-pyrazol-3-one” is a type of organic compound that belongs to the class of pyrazoles . Pyrazoles are a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have diverse applications especially in the field of pharmaceutics and medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, cyclopropyldiazonium generated by basic decomposition of N-cyclopropyl-N-nitrosourea easily entered into an azo coupling reaction with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one to give the corresponding cyclopropylhydrazone in up to 90% yield .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C12H12N2O . The InChI code for this compound is 1S/C12H12N2O/c15-12-8-11(9-6-7-9)13-14(12)10-4-2-1-3-5-10/h1-5,8-9,13H,6-7H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 200.24 . The compound should be stored in a refrigerated environment .
Applications De Recherche Scientifique
Antiproliferative Applications
Pyrazole derivatives, including compounds similar to 5-cyclopropyl-2-phenyl-1H-pyrazol-3-one, have been synthesized and assessed for their antiproliferative properties. Notably, novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives displayed significant cytotoxic effects against cancer cell lines such as breast cancer and leukemic cells. These compounds induced apoptosis and could potentially be developed into small molecule inhibitors for cancer treatment (Ananda et al., 2017).
Antibacterial and Anti-Inflammatory Properties
Some 1H-pyrazole derivatives have been synthesized and screened for their anti-inflammatory and antibacterial activities. In particular, certain derivatives demonstrated potent anti-inflammatory properties and exhibited activity against both Gram-positive and Gram-negative bacterial strains (Kendre et al., 2013).
Antifungal Applications
Cyclopropyl-pyrazole hybrids have been synthesized and evaluated for their antifungal properties. These compounds were created in an environmentally friendly ionic liquid-water biphasic system, and their synthesis process was found to be convenient and efficient (Burde & Rahatgaonkar, 2019).
Investigation of Structural Properties
Studies have also been conducted to explore the structural and spectral properties of pyrazole derivatives. For instance, investigations into the polymorphism and desmotropy of certain pyrazoles have provided valuable insights into the conditions for their interconversion and stability, aiding in the understanding of their chemical behavior (García et al., 2002).
Anticancer and Antioxidant Activities
Further research on pyrazole derivatives includes the synthesis and evaluation of their anticancer and antioxidant activities. Some derivatives have shown significant cytotoxicity against various human cancer cell lines and exhibited potent radical scavenging activity, indicating their potential as therapeutic agents (Cadena-Cruz et al., 2021).
Propriétés
IUPAC Name |
5-cyclopropyl-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-8-11(9-6-7-9)13-14(12)10-4-2-1-3-5-10/h1-5,8-9,13H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSCWJLJTVJKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-phenylbutanamide](/img/structure/B2585252.png)
![5-[(3R)-3-Pyridin-4-yloxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2585253.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2585258.png)
![2-[3-(Trifluoromethyl)pyrazol-1-yl]pyridine-4-carboxylic acid](/img/structure/B2585259.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2585262.png)
![2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2585263.png)
![5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-methyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2585264.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid](/img/structure/B2585267.png)

![N-benzyl-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2585270.png)
![3-Phenyl-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2585273.png)